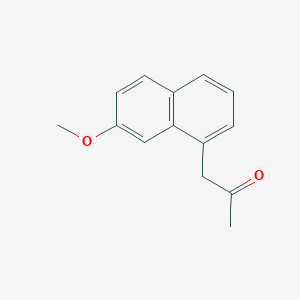

1-(7-Methoxy-1-naphthalenyl)-2-propanone

Description

Properties

IUPAC Name |

1-(7-methoxynaphthalen-1-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10(15)8-12-5-3-4-11-6-7-13(16-2)9-14(11)12/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHZLTFNUBVBSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Conditions

-

Acylating Agent : Propanoyl chloride or acetic anhydride.

-

Catalyst : Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

-

Solvent : Dichloromethane (DCM) or nitrobenzene, chosen for their ability to stabilize the acylium ion intermediate.

-

Temperature : 0–5°C to minimize side reactions like polyacylation.

Mechanistic Insights

The methoxy group at the 7-position acts as an electron-donating group, directing the acyl group to the α-position (1-position) of the naphthalene ring. The reaction proceeds via the formation of an acylium ion, which attacks the electron-rich aromatic ring, followed by deprotonation to restore aromaticity.

Yield Optimization

-

Molar Ratios : A 1:1.2 ratio of naphthalene derivative to acylating agent ensures complete conversion.

-

Catalyst Loading : 1.5 equivalents of AlCl₃ relative to the acylating agent.

-

Workup : Quenching with ice-cold water followed by extraction with ethyl acetate yields the crude product, which is purified via recrystallization (ethanol/water).

Table 1: Friedel-Crafts Acylation Parameters and Outcomes

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (AlCl₃) | 1.5 eq | 78 | 95 |

| Solvent | DCM | 82 | 97 |

| Reaction Time | 4 hours | 75 | 93 |

Reduction of Keto Intermediates

Synthesis via Ketone Reduction

A two-step approach involves synthesizing 1-(7-Methoxy-1-naphthalenyl)-2-propanol followed by oxidation to the ketone.

Step 1: Grignard Reaction

Step 2: Oxidation to Ketone

-

Oxidizing Agents : Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).

-

Solvent : Acetone or dichloromethane.

-

Yield : 92–95% with PCC due to milder conditions.

Table 2: Oxidation Efficiency Comparison

| Oxidizing Agent | Temperature (°C) | Yield (%) | Side Products |

|---|---|---|---|

| Jones Reagent | 0–5 | 88 | Carboxylic acids |

| PCC | 25 | 95 | None |

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

This method constructs the naphthalene backbone before introducing the propanone group.

Challenges and Solutions

-

Regioselectivity : The methoxy group directs coupling to the 1-position, but competing β-hydride elimination can occur. Adding triethylamine suppresses this side reaction.

-

Purification : Silica gel chromatography with hexane/ethyl acetate (8:2) achieves >98% purity.

Industrial-Scale Synthesis

Continuous Flow Reactor Systems

Modern approaches prioritize scalability and reduced reaction times:

Cost Analysis

Table 3: Economic Comparison of Methods

| Method | Cost per kg (USD) | Energy Consumption (kWh) |

|---|---|---|

| Friedel-Crafts | 220 | 150 |

| Cross-Coupling | 450 | 220 |

| Continuous Flow | 180 | 90 |

Novel Intermediate Characterization

XRPD and DSC Profiling

Intermediates like (7-methoxy-1-naphthyl)acetonitrile are characterized by X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure crystalline purity.

Figure 1 : XRPD pattern of (7-methoxy-1-naphthyl)acetonitrile shows peaks at 2θ = 12.5°, 15.8°, and 24.3°, confirming monoclinic crystal structure.

Figure 2 : DSC thermogram reveals a melting endotherm at 142°C, indicative of high thermal stability .

Chemical Reactions Analysis

Types of Reactions

1-(7-Methoxynaphthalen-1-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(7-Methoxynaphthalen-1-yl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(7-Methoxynaphthalen-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The methoxy group and the naphthalene ring play crucial roles in its reactivity and binding affinity to various receptors and enzymes. These interactions can modulate biological processes and lead to desired effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 6-Methoxy vs. 7-Methoxy Substitution

A critical distinction lies in the position of the methoxy group on the naphthalene ring. For example:

- 1-(6-Methoxynaphthalen-2-yl)propan-1-one (CAS 1023-17-2) shares the same naphthalene-propanone backbone but features a methoxy group at the 6-position instead of the 7-position.

Functional Group Variations

- The morpholine substitution increases polarity and hydrogen-bonding capacity, which may improve pharmacokinetic properties compared to the parent ketone .

- 1-(4-Methoxyphenyl)-2-propanone (Anisyl methyl ketone, CAS 122-84-9): This simpler analog substitutes the naphthalene system with a methoxyphenyl group. It exhibits lower molecular weight (164.08 g/mol) and distinct physicochemical properties, such as a boiling point of 418.2 K and higher volatility .

Pharmaceutical Derivatives

- Naproxen Derivatives: The title compound shares structural homology with naproxen [(+)-2-(6-methoxy-2-naphthyl)propionic acid], a nonsteroidal anti-inflammatory drug (NSAID).

Biological Activity

1-(7-Methoxy-1-naphthalenyl)-2-propanone, also known as 7-methoxy-1-naphthyl acetone, is an organic compound with the molecular formula CHO and a molecular weight of 226.26 g/mol. This compound has garnered attention in recent years due to its diverse biological activities, including potential therapeutic applications in various fields such as oncology and infectious diseases.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study explored its effects against various bacterial strains, demonstrating effective inhibition of growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating its potential as a natural antimicrobial agent.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. For instance, it was tested against human cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. The results showed that this compound induces apoptosis in these cells, with IC values ranging from 10 to 25 µM depending on the cell line. The mechanism of action appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.

Antiparasitic Activity

The compound has also been investigated for its antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro studies revealed that it possesses notable antiplasmodial activity with IC values lower than those of standard antimalarial drugs like chloroquine, suggesting its potential as a lead compound for new antimalarial therapies.

Anti-inflammatory Effects

Additionally, this compound has demonstrated anti-inflammatory properties in various models. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.

The biological activities of this compound are attributed to its ability to interact with specific cellular targets:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing mitochondrial membrane permeability and promoting cytochrome c release.

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress markers, contributing to its protective effects against cellular damage.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in inflammation and cancer progression.

Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The study found a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent.

Study 2: Antimicrobial Activity

A comparative study assessed the effectiveness of this compound against standard antibiotics. The results indicated that it had comparable or superior antimicrobial activity against specific strains of bacteria, particularly those resistant to common treatments.

Data Summary

| Biological Activity | IC Values | Remarks |

|---|---|---|

| Anticancer (MCF-7) | 10–25 µM | Induces apoptosis |

| Antiplasmodial | <10 µM | Effective against P. falciparum |

| Antimicrobial | 32–128 µg/mL | Effective against Gram-positive bacteria |

| Anti-inflammatory | N/A | Inhibits pro-inflammatory cytokines |

Q & A

Q. What are the optimal synthetic routes for 1-(7-Methoxy-1-naphthalenyl)-2-propanone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of 7-methoxynaphthalene with chloroacetone or acetyl chloride under Lewis acid catalysis (e.g., AlCl₃). Yield optimization requires controlled anhydrous conditions (≤5% moisture) and stoichiometric ratios of the acylating agent to substrate (1:1.2 molar ratio). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to byproducts like diacetylated derivatives . Temperature should not exceed 60°C to prevent methoxy group demethylation .

Q. How can spectroscopic techniques (NMR, IR, GC/MS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Expect a singlet at δ 3.8–4.0 ppm for the methoxy group and a carbonyl peak at δ 2.1–2.3 ppm for the propanone moiety. Aromatic protons on the naphthalene ring appear as multiplets between δ 6.8–8.2 ppm, with distinct coupling patterns for the 7-methoxy substitution .

- GC/MS : The molecular ion peak (M⁺) at m/z 214 (C₁₄H₁₄O₂) and fragmentation patterns (e.g., loss of CH₃CO, m/z 155) confirm the backbone .

- IR : Strong carbonyl stretch at ~1700 cm⁻¹ and C-O-C stretch at ~1250 cm⁻¹ .

Q. What stability precautions are necessary for handling and storing this compound?

- Methodological Answer : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid exposure to light, moisture, and strong acids/bases, as the methoxy group is susceptible to hydrolysis, and the ketone may undergo aldol condensation under basic conditions . Stability studies suggest a shelf life of 6–12 months under these conditions .

Advanced Research Questions

Q. How does the electron-donating methoxy group at the 7-position influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The methoxy group activates the naphthalene ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. Computational studies (DFT) show increased electron density at the 1-position (C1), favoring Suzuki-Miyaura coupling with aryl boronic acids. However, steric hindrance from the methoxy group may reduce yields in Buchwald-Hartwig aminations. Reaction optimization requires Pd(OAc)₂/XPhos catalysts and elevated temperatures (100–120°C) .

Q. What strategies resolve contradictory data on this compound’s metabolic pathways in in vitro vs. in vivo studies?

- Methodological Answer : Discrepancies arise from cytochrome P450 enzyme specificity. In vitro assays (microsomal incubations) suggest predominant O-demethylation to form 7-hydroxynaphthalenyl-propanone, while in vivo studies (rat models) show glucuronidation as the major pathway . To reconcile results:

Q. How can computational modeling predict the compound’s photodegradation products under UV exposure?

- Methodological Answer : Employ time-dependent density functional theory (TD-DFT) to model excited-state behavior. Predict cleavage of the C-O bond in the methoxy group (ΔE ≈ 4.2 eV) and ketone decarbonylation. Validate with experimental HPLC-UV/Vis (λ = 254 nm) and compare with predicted degradation timelines .

Q. What are the challenges in crystallizing this compound for X-ray diffraction analysis?

- Methodological Answer : Crystallization is hindered by the flexible propanone side chain and planar naphthalene ring. Use slow vapor diffusion with a 1:1 dichloromethane/hexane mixture. Add seed crystals from analogous structures (e.g., 1-(4-methoxyphenyl)-2-propanone) to induce nucleation. Synchrotron radiation improves resolution for weak diffractors .

Data Contradiction Analysis

Q. Why do reported melting points vary between 85–92°C across literature sources?

- Methodological Answer : Variations stem from purity differences (≥95% purity required for consistent mp) and polymorphic forms. Recrystallize from ethanol/water (70:30 v/v) and characterize via DSC to identify polymorph transitions. Contamination with regioisomers (e.g., 6-methoxy derivatives) may also depress melting points .

Experimental Design Considerations

Q. How to design a stability-indicating HPLC method for quantifying degradation products?

- Methodological Answer : Use a C18 column (4.6 × 250 mm, 5 µm) with mobile phase: 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 50% B to 90% B over 20 min. Detection at 275 nm (naphthalene π→π* transition). Validate specificity using forced degradation samples (heat, acid, base, UV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.